N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide
Overview
Description
N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide is an organic compound known for its antioxidant properties. It is a derivative of phenol and is characterized by the presence of tert-butyl groups and a hydroxyl group on the phenyl ring, as well as an acetamide group. This compound is used in various applications due to its stability and effectiveness in preventing oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment for precise control of temperature, pressure, and reaction time. The final product is purified through crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers and esters[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential antiviral and anti-inflammatory properties.
Medicine: Investigated for its role in protecting cells from oxidative stress and its potential therapeutic applications.
Industry: Utilized as a stabilizer in the production of plastics and other materials.
Mechanism of Action
The antioxidant activity of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative pathways, protecting cells and materials from degradation .
Comparison with Similar Compounds
Similar Compounds
- 3,5-di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-di-tert-butyl-4-hydroxybenzoic acid
- 3,5-di-tert-butyl-4-hydroxytoluene (BHT)
Uniqueness
N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide is unique due to its specific combination of antioxidant properties and stability. Unlike some similar compounds, it offers a balance of reactivity and resistance to degradation, making it suitable for a variety of applications in different fields .
Properties
IUPAC Name |
N-(3,5-ditert-butyl-4-hydroxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-10(18)17-11-8-12(15(2,3)4)14(19)13(9-11)16(5,6)7/h8-9,19H,1-7H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWOLQCRSHKHEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358289 | |
Record name | N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22903-23-7 | |
Record name | N-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22903-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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